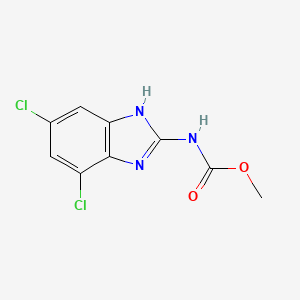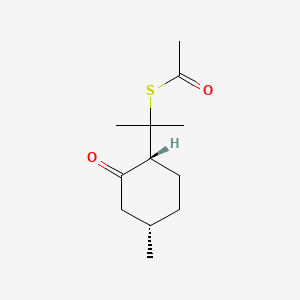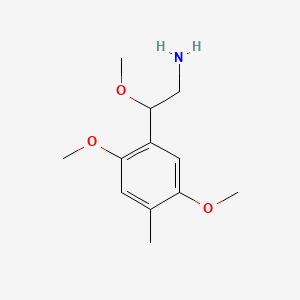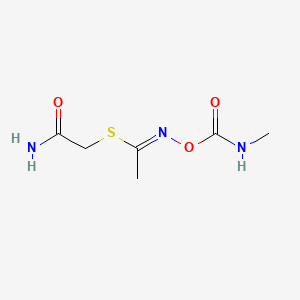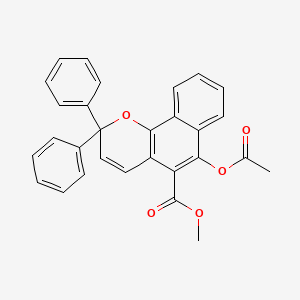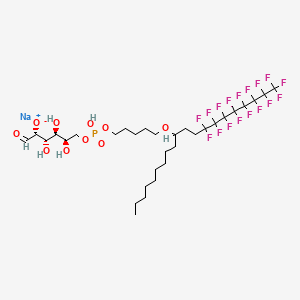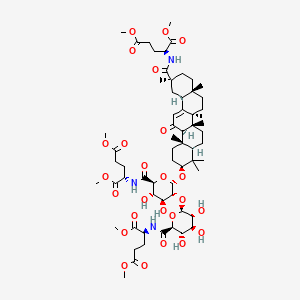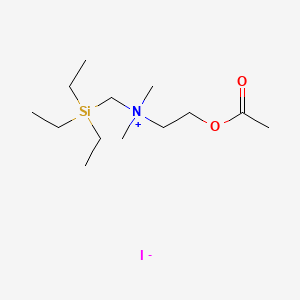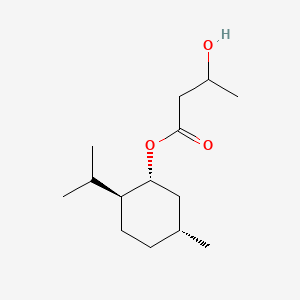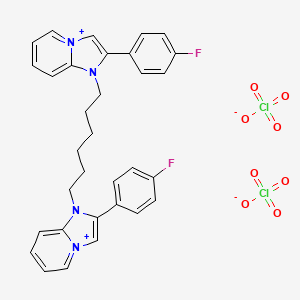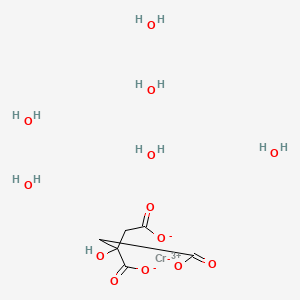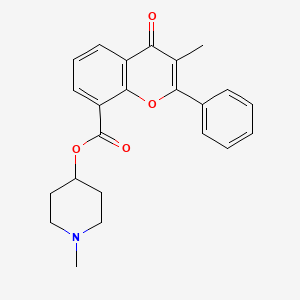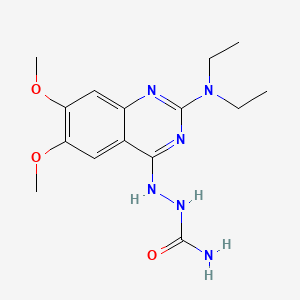
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinazoline core substituted with diethylamino and dimethoxy groups, and a hydrazinecarboxamide moiety. The hemihydrate form indicates the presence of water molecules in the crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of diethylamino and dimethoxy groups. The final step involves the formation of the hydrazinecarboxamide moiety. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactions and advanced purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazoline core is crucial for its binding affinity, while the diethylamino and dimethoxy groups enhance its solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Diethylamino)-2-hydroxybenzyledene) Hydrazinecarboamide: Similar in structure but with a hydroxy group instead of methoxy groups.
Carbazole hydrazine-carbothioamide derivatives: Contain a carbazole core and exhibit similar biological activities
Uniqueness
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its hemihydrate form also contributes to its stability and solubility, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
134749-28-3 |
|---|---|
Formule moléculaire |
C15H22N6O3 |
Poids moléculaire |
334.37 g/mol |
Nom IUPAC |
[[2-(diethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea |
InChI |
InChI=1S/C15H22N6O3/c1-5-21(6-2)15-17-10-8-12(24-4)11(23-3)7-9(10)13(18-15)19-20-14(16)22/h7-8H,5-6H2,1-4H3,(H3,16,20,22)(H,17,18,19) |
Clé InChI |
SHMMKVWKZUQAJP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


